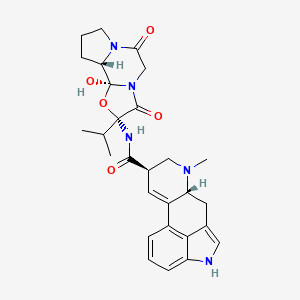
Ergotoxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergotoxine is a natural product found in Claviceps purpurea with data available.
Wissenschaftliche Forschungsanwendungen
Acetylcholine and Ergotoxine
Ergotoxine has been identified as an active principle in ergot, contributing to the therapeutic effects of the drug. It was isolated from ergot alongside other active principles like p-hydroxyphenylethylamine and iminazolylethylamine, which together account for the drug's physiological standardization (Ewins, 1914).
Influence on Endocrine System
Ergot alkaloids, including ergotoxine, influence pituitary hormone secretion. Ergotoxine was found to inhibit the deciduoma reaction in rats, suggesting it acts via the hypothalamus and pituitary to inhibit mammotrophin-luteotrophin secretion. This discovery opened new fields in ergot pharmacology (Fluckiger & Pozo, 1978).
Reflex Activity in Nervous System
Ergotoxine has been studied for its effects on reflex activity in the involuntary nervous system. It was observed to raise blood pressure due to peripheral vaso-constriction, and at higher doses, it paralyzes sympathetic vaso-constrictor fibres while leaving vaso-dilators active (Wright, 1930).
Historical Perspectives
Ergotoxine was first isolated by Barger and Dale and was initially considered a significant lead in understanding ergot's chemistry. However, it was later understood to be a mixture of different ergot alkaloids. This discovery was a part of significant advancements in ergot research, which also included the discovery of ergometrine (Lee, 2009).
Cardiovascular Actions
Ergotoxine has been confirmed to have a universal pressor effect on blood pressure in normotensive or spinal animals. This substance is more potent than previously thought and affects blood pressure significantly (Clark, Chu, & Aellig, 1978).
Interaction with Sympathetic Nervous System
The specific action of ergotoxine on the sympathetic nervous system was demonstrated through experiments. It was shown to counteract adrenalin in organs stimulated by the sympathetic and those inhibited by it, indicating a broad range of influence on the sympathetic nervous system (Rothlin, 1929).
Eigenschaften
CAS-Nummer |
8006-25-5 |
|---|---|
Produktname |
Ergotoxine |
Molekularformel |
C28H33N5O5 |
Molekulargewicht |
519.6 g/mol |
IUPAC-Name |
(6aR,9R)-N-[(1S,2S,4R)-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C28H33N5O5/c1-15(2)27(26(36)33-14-23(34)32-9-5-8-22(32)28(33,37)38-27)30-25(35)17-10-19-18-6-4-7-20-24(18)16(12-29-20)11-21(19)31(3)13-17/h4,6-7,10,12,15,17,21-22,29,37H,5,8-9,11,13-14H2,1-3H3,(H,30,35)/t17-,21-,22+,27-,28+/m1/s1 |
InChI-Schlüssel |
XLMJRFCCCWFQRE-SJRQCXNHSA-N |
Isomerische SMILES |
CC(C)[C@@]1(C(=O)N2CC(=O)N3CCC[C@H]3[C@@]2(O1)O)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C |
SMILES |
CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Kanonische SMILES |
CC(C)C1(C(=O)N2CC(=O)N3CCCC3C2(O1)O)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C |
Andere CAS-Nummern |
59630-30-7 8006-25-5 |
Synonyme |
ergotoxin ergotoxine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B1231435.png)
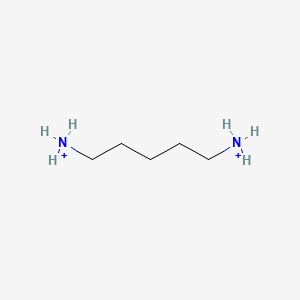
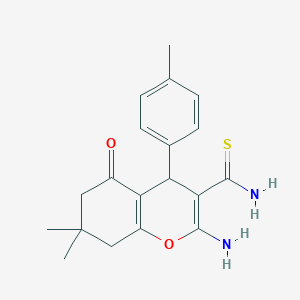
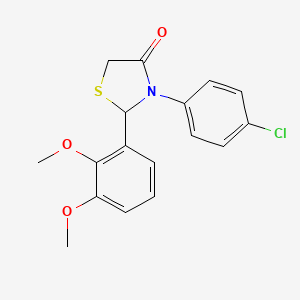
![9-hydroxy-1,5,8a-trimethyl-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,7-b]furan-2,8-dione](/img/structure/B1231447.png)
![(11E)-5alpha-Amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-5,9beta-methanocycloocta[b]pyridin-2(1H)-one](/img/structure/B1231448.png)
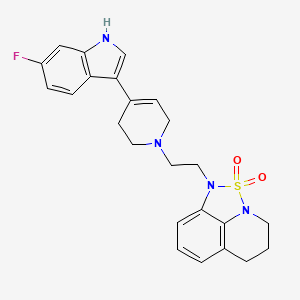
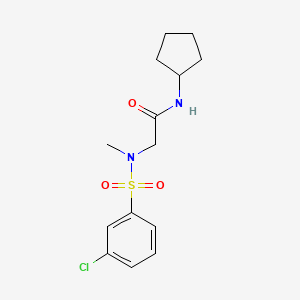
![3-[4-(4-Butan-2-ylphenyl)sulfonyl-1-piperazinyl]butanoic acid](/img/structure/B1231457.png)
![N-[3-[(4-chlorophenyl)methylthio]-1H-1,2,4-triazol-5-yl]-4-cyanobenzamide](/img/structure/B1231458.png)
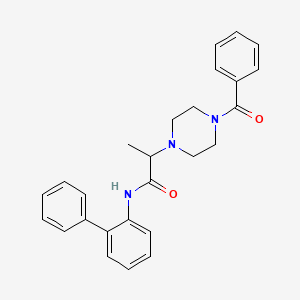
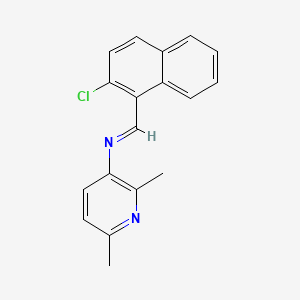
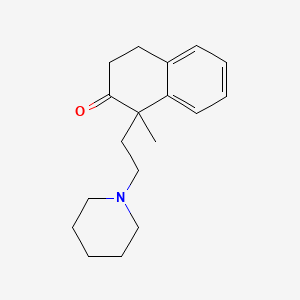
![4-[(1R)-2-(dimethylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B1231463.png)